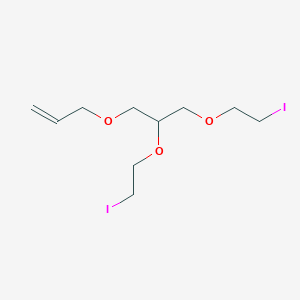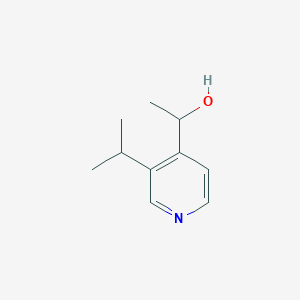
1-(3-Isopropylpyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isopropylpyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 3-position and an ethan-1-ol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylpyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropylpyridine with ethylene oxide under basic conditions to introduce the ethan-1-ol group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Isopropylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(3-Isopropylpyridin-4-yl)ethanal or 1-(3-Isopropylpyridin-4-yl)ethanoic acid.
Reduction: 1-(3-Isopropylpiperidin-4-yl)ethan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Isopropylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-Isopropylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Pyridinyl)ethan-1-ol: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
1-(3-Isopropylpyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol, affecting its reactivity and applications.
1-(3-Isopropylpyridin-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group, which may alter its physical and chemical properties.
Uniqueness
1-(3-Isopropylpyridin-4-yl)ethan-1-ol is unique due to the presence of both the isopropyl group and the ethan-1-ol group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(3-propan-2-ylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-6-11-5-4-9(10)8(3)12/h4-8,12H,1-3H3 |
Clave InChI |
GJQWWADURVGSJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CN=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



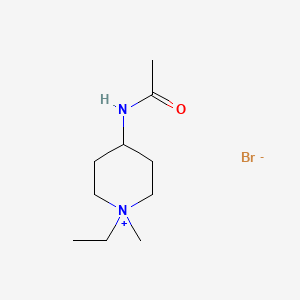


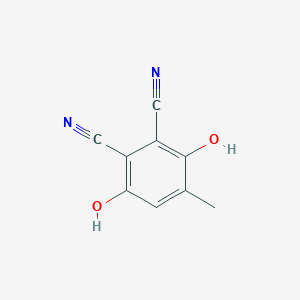
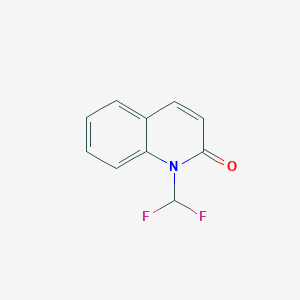
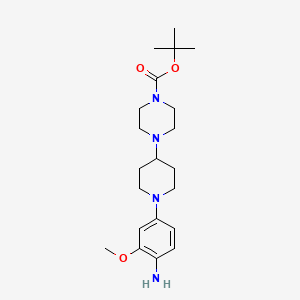

![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
